molecular formula C12H17N7O2 B5559798 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone

6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone

Cat. No.: B5559798
M. Wt: 291.31 g/mol
InChI Key: YHEKNKGLNOUVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C12H17N7O2 and its molecular weight is 291.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.14437281 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Applications

Research on substituted pyridazinone compounds, including derivatives similar to the one mentioned, has shown that they inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. These compounds act as herbicides, with some being designed to resist metabolic detoxification in plants and interfere with chloroplast development, indicating a dual mode of action that enhances their herbicidal effectiveness. This research suggests a potential application in agriculture for controlling weed growth, provided that the environmental and safety considerations are adequately addressed (Hilton et al., 1969).

Chemical Synthesis and Structural Studies

Derivatives of triazines, including the specific chemical structure , have been synthesized and studied for various chemical properties and reactions. Studies have focused on the synthesis of novel compounds from triazine derivatives, exploring their reactions with different agents, and assessing their potential applications in creating new materials or as intermediates in chemical syntheses. This includes research into the synthesis of related pyrimidinones and oxazinones, indicating the versatility of triazine derivatives in organic synthesis (Clark & Varvounis, 1984).

Antimicrobial and Anti-inflammatory Activity

Some studies have shown that triazine derivatives possess antimicrobial and anti-inflammatory activities. This suggests potential pharmaceutical applications, where these compounds could serve as the basis for developing new drugs to treat infections or inflammation. Research into pyrimidinones and oxazinones fused with thiophene rings, using related chemical structures as starting materials, has identified compounds with significant antibacterial and antifungal activities, comparable to established antibiotics (Hossan et al., 2012).

Molecular Docking and Pharmacological Screening

Newly synthesized compounds based on pyridine and fused pyridine derivatives, including triazolopyridines and pyridotriazines, have been subjected to molecular docking screenings towards specific proteins. This research aims to explore the binding energies of these compounds on target proteins, providing insights into their potential pharmacological applications. Some of these compounds have shown moderate to good binding energies, suggesting their utility in medical applications, such as in drug development for targeting specific diseases or conditions (Flefel et al., 2018).

Properties

IUPAC Name

6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O2/c1-17(2)10-13-11(18(3)4)15-12(14-10)21-8-6-7-9(20)19(5)16-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEKNKGLNOUVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.